{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid
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Overview
Description
{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid is a chemical compound with the molecular formula C13H16ClNO4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a piperidine ring substituted with a chlorophenylsulfonyl group and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenylsulfonyl Group: The chlorophenylsulfonyl group is introduced via a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride as the sulfonylating agent.
Attachment of the Acetic Acid Moiety: The acetic acid group is attached through a carboxylation reaction, often involving the use of a carboxylating agent such as carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}acetic acid
- {1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}acetic acid
- {1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid
Uniqueness
{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-11-1-3-12(4-2-11)20(18,19)15-7-5-10(6-8-15)9-13(16)17/h1-4,10H,5-9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDQUOZVACHLMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501208678 |
Source
|
Record name | 4-Piperidineacetic acid, 1-[(4-chlorophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501208678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142209-57-1 |
Source
|
Record name | 4-Piperidineacetic acid, 1-[(4-chlorophenyl)sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142209-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidineacetic acid, 1-[(4-chlorophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501208678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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